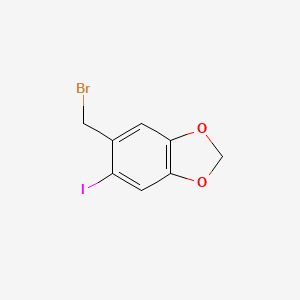

5-(Bromomethyl)-6-iodo-1,3-benzodioxole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Bromomethyl)-6-iodo-1,3-benzodioxole is a useful research compound. Its molecular formula is C8H6BrIO2 and its molecular weight is 340.942. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antibacterial Properties

5-(Bromomethyl)-6-iodo-1,3-benzodioxole derivatives demonstrate significant anticancer and antibacterial properties. A study found that certain derivatives in this class showed greater anticancer and antibacterial potency than standard reference compounds, cisplatin and cinoxacin, respectively. This highlights their potential as effective agents in treating cancer and bacterial infections (Gupta et al., 2016).

Synthetic Applications

These compounds have shown promise in the field of synthetic chemistry. For example, bromine migration in lithiated 4-bromo-2,2-difluoro-1,3-benzodioxoles has been achieved by protecting specific positions of the molecule, thus allowing for the creation of various derivatives after protodesilylation (Gorecka et al., 2004).

Cytostatic Activity

Research has also revealed that some derivatives of this compound have cytostatic activities, inhibiting the growth of cancer cells. This further supports their potential use in cancer therapy (De las Heras et al., 1979).

Antifungal Properties

These compounds have been synthesized and shown to possess antifungal properties. This expands their potential application in agriculture for protecting crops against fungal infections (Runru, 2013).

Alkylation of Nucleosides

Another significant application is in the field of nucleoside modification. Derivatives of this compound have been used for the synthesis of alkylating agents that modify nucleosides, which has implications in the development of novel pharmaceuticals (De las Heras et al., 1979).

Mechanism of Action

Mode of Action

It is possible that the bromomethyl and iodo groups on the benzodioxole ring structure could potentially react with biological targets, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by 5-(Bromomethyl)-6-iodo-1,3-benzodioxole are not clearly defined. Given the compound’s structure, it might be involved in various biochemical reactions. Without specific research on this compound, it is challenging to accurately summarize the affected pathways and their downstream effects .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Safety and Hazards

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise in a particular field (like medicinal chemistry or materials science), further studies might focus on optimizing its synthesis, exploring its reactivity, or investigating its mechanism of action .

Properties

IUPAC Name |

5-(bromomethyl)-6-iodo-1,3-benzodioxole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDLFDFGPIQUDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)CBr)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-N-benzyl-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2535851.png)

![N-(3-acetamidophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2535855.png)

![2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2535862.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2535864.png)

![1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2535866.png)

![3-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2535871.png)

![1-[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2535872.png)